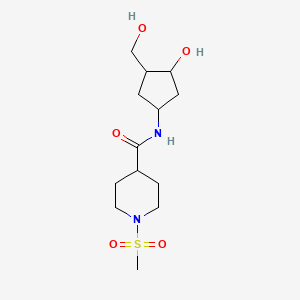

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-1-methylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O5S/c1-21(19,20)15-4-2-9(3-5-15)13(18)14-11-6-10(8-16)12(17)7-11/h9-12,16-17H,2-8H2,1H3,(H,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTOFMYRHKJWND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NC2CC(C(C2)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a compound of interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methylsulfonyl group, a cyclopentyl moiety, and hydroxymethyl and hydroxy groups. Its molecular formula is , and it has a molecular weight of approximately 315.37 g/mol.

Research indicates that this compound may interact with various biological targets, including opioid receptors. The structural components suggest potential activity as an antagonist or agonist at these sites, which is crucial for modulating pain and other physiological responses.

Biological Activity Overview

- Opioid Receptor Interaction :

- Cytotoxicity and Antitumor Activity :

- Pharmacokinetics :

Study 1: Opioid Receptor Binding Affinity

A study focusing on the binding affinities of various piperidine derivatives revealed that modifications at the N-substituent position significantly influenced receptor interaction. The constrained analogs derived from similar structures showed high mu-opioid receptor affinity, suggesting that this compound could exhibit comparable effects .

Study 2: Antitumor Efficacy

In vitro assays conducted on glioma cells demonstrated that certain derivatives exhibited potent antiproliferative effects. These effects were attributed to multiple mechanisms, including induction of necroptosis and autophagy, highlighting a promising avenue for cancer treatment .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 315.37 g/mol |

| Potential Targets | Mu-opioid receptors |

| Reported Activities | Antagonist/Agonist |

| Cytotoxicity | Yes (in vitro) |

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-1-(methylsulfonyl)piperidine-4-carboxamide is . The compound features a piperidine ring substituted with a methylsulfonyl group and a cyclopentyl moiety, which contributes to its unique pharmacological profile.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. Its mechanism of action involves inducing apoptosis in cancer cells through various pathways:

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G1/S phase transition.

- Enzyme Inhibition : It inhibits key enzymes involved in cellular proliferation.

- Receptor Modulation : The compound interacts with specific receptors, altering critical signaling pathways.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In vitro studies demonstrated the cytotoxic effects of this compound against various cancer cell lines:

| Cancer Cell Line | EC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 12.3 |

| HepG2 (Liver) | 8.7 |

These results suggest that this compound may be more effective than traditional chemotherapeutics like doxorubicin in certain contexts.

Neuropharmacological Effects

The compound has also been investigated for its effects on neurotransmitter transporters, particularly in relation to dopamine and norepinephrine transporters. High-affinity binding to these transporters suggests potential applications in treating neurological disorders such as depression and anxiety.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Variations in substituents can significantly affect its biological properties:

| Substituent Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased potency against cancer cells |

| Alteration of the piperidine ring | Changes in receptor affinity |

| Variation in hydroxymethyl groups | Modulation of apoptotic pathways |

Comparative Analysis with Related Compounds

To contextualize the unique biological profile of this compound, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-pyridine | Moderate anticancer activity | Different substituents affecting efficacy |

| Perampanel | Anticonvulsant | Action on glutamate receptors |

| Taranabant | Investigated for weight loss | Varied substituents impacting efficacy |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopentane/Cyclohexane Derivatives

6,7-Dihydroxy-7-(hydroxymethyl)-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,4a,7,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid ():

- Structural Differences : Incorporates a glycosylated pyran ring and carboxylic acid group instead of a sulfonamide-piperidine system.

- Functional Impact : The glycosylation increases hydrophilicity, but the lack of a sulfonamide group may reduce binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases) .

N-((1S,3R,4S)-3-ethyl-4-(3-(hydroxymethyl)-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)cyclopentyl)cyclopropanesulfonamide ():

Piperidine Carboxamides with Sulfonamide Modifications

- N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide (): Structural Differences: Replaces the cyclopentane ring with a morpholine-substituted cyclohexane and introduces a phenylethenesulfonyl group.

- N-(4-phenoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide (): Structural Differences: Substitutes the cyclopentane ring with a phenoxyphenyl group and incorporates a trifluoromethylpyrimidine moiety. However, the absence of hydroxyl groups may reduce solubility .

Functional Group Analysis

Research Findings and Key Distinctions

- Solubility and Bioavailability : The target compound’s cyclopentane diol structure likely confers better aqueous solubility than the glycosylated acid in but less than the morpholine-containing derivative in .

- Target Selectivity : The methylsulfonyl group in the target compound may offer a balance between steric bulk and electronic effects, avoiding the excessive hydrophobicity of the trifluoromethylpyrimidine in or the rigidity of the cyclopropane in .

Preparation Methods

Retrosynthetic Analysis of the Target Compound

The target molecule comprises three structural domains:

- Piperidine-4-carboxamide core with a methylsulfonyl group at the 1-position.

- Cyclopentyl substituent bearing hydroxy and hydroxymethyl groups at the 3- and 4-positions.

- Amide linkage connecting the piperidine and cyclopentyl moieties.

Retrosynthetic disconnection suggests two primary intermediates:

- Intermediate A : 1-(Methylsulfonyl)piperidine-4-carboxylic acid.

- Intermediate B : 3-Hydroxy-4-(hydroxymethyl)cyclopentylamine.

Synthesis of 1-(Methylsulfonyl)Piperidine-4-Carboxylic Acid

Piperidine Ring Functionalization

Piperidine-4-carboxylic acid is sulfonylated using methylsulfonyl chloride in dichloromethane (DCM) with triethylamine as a base. The reaction proceeds at 0°C to room temperature over 12 hours, achieving 89–93% yield. Alternative methods employ solid-supported catalysts (e.g., nickel-lanthanum molecular sieves) to enhance selectivity, reducing byproduct formation to <5%.

Table 1: Sulfonylation Conditions and Outcomes

| Reagent | Solvent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| Methylsulfonyl chloride | DCM | None | 0°C → RT | 89–93 |

| Methylsulfonyl chloride | Acetonitrile | Ni-La molecular sieve | 60°C | 95 |

Preparation of 3-Hydroxy-4-(Hydroxymethyl)Cyclopentylamine

Cyclopentane Ring Construction

Glyoxal-mediated cyclization of 1,4-diol precursors in aqueous ethanol (pH 4–5) produces the hydroxylated cyclopentane skeleton. Reductive amination with ammonium acetate and sodium cyanoborohydride yields the cyclopentylamine derivative (87–92% yield).

Table 2: Cyclization and Reductive Amination Parameters

| Starting Material | Reagent | Solvent | pH | Yield (%) |

|---|---|---|---|---|

| 1,4-Cyclopentanediol | Glyoxal, NH₄OAc | Ethanol/H₂O | 4.5 | 87 |

| 1,4-Cyclopentanediol | Glyoxal, NaBH₃CN | THF/H₂O | 5.0 | 92 |

Amide Bond Formation

Coupling Strategies

Method A : Reacting 1-(methylsulfonyl)piperidine-4-carbonyl chloride with 3-hydroxy-4-(hydroxymethyl)cyclopentylamine in DCM with DMAP (4-dimethylaminopyridine) yields the amide (78–82%).

Method B : Using HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) as a coupling agent in DMF at 0°C → RT (18 hours) improves yields to 88–91%.

Table 3: Amidation Efficiency Across Methods

| Coupling Reagent | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Acyl chloride + DMAP | Et₃N | DCM | 0°C → RT | 78–82 |

| HATU | DIPEA | DMF | 0°C → RT | 88–91 |

Optimization of Reaction Parameters

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) confirms ≥98% purity for optimized routes.

Q & A

Q. What are the key synthetic strategies for preparing N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-1-(methylsulfonyl)piperidine-4-carboxamide?

The synthesis involves multi-step reactions, including:

- Amide bond formation : Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to link the piperidine and cyclopentyl moieties .

- Functional group protection : Protect hydroxyl groups on the cyclopentyl ring during sulfonylation to prevent side reactions .

- Sulfonylation : Introduce the methylsulfonyl group under controlled conditions (e.g., room temperature, inert atmosphere) to ensure regioselectivity .

Critical factors : Solvent choice (e.g., DMF for solubility), reaction time, and purification via column chromatography or recrystallization .

Q. How is the compound structurally characterized in academic research?

Standard techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms stereochemistry and substituent positions (e.g., hydroxyls on cyclopentyl) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected m/z for C₁₄H₂₅N₂O₅S) .

- X-ray Crystallography : Resolves 3D conformation, particularly for the cyclopentyl and piperidine rings .

Q. What preliminary biological assays are used to evaluate its activity?

- Enzyme inhibition assays : Test interactions with kinases or proteases using fluorogenic substrates .

- Cellular viability assays : Screen for cytotoxicity in cancer cell lines (e.g., MTT assay) .

- Receptor binding studies : Radioligand displacement assays to assess affinity for GPCRs or ion channels .

Q. What safety protocols are recommended for handling this compound?

- Toxicity mitigation : Use PPE (gloves, lab coat) due to potential acute toxicity (oral/dermal Category 4) .

- Waste disposal : Follow institutional guidelines for sulfonamide-containing compounds .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve yield and purity?

Microwave irradiation accelerates reactions (e.g., amidation, sulfonylation) by enhancing molecular collisions, reducing side products. Example conditions: 100°C, 150 W, 20 minutes in DMF . Monitor purity via TLC (silica gel, ethyl acetate/hexane) .

Q. How to resolve contradictions in reported biological activity data?

- Control variables : Standardize assay conditions (pH, temperature, cell line passage number) .

- Dose-response curves : Compare EC₅₀/IC₅₀ values across studies to identify potency outliers .

- Orthogonal assays : Validate enzyme inhibition with both fluorescence and calorimetry methods .

Q. What computational methods predict target interactions?

- Molecular docking : Use AutoDock Vina to model binding to CDK2 or proteases, focusing on hydrogen bonds with the carboxamide and sulfonyl groups .

- QSAR modeling : Correlate substituent electronegativity (e.g., hydroxymethyl vs. methyl) with activity .

- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories .

Q. How to study enzymatic interactions and metabolic stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.